molecular formula C9H18O2S B14147890 6-Ethylthio-4-hydroxy-2-heptanone CAS No. 76938-92-6

6-Ethylthio-4-hydroxy-2-heptanone

Cat. No.: B14147890
CAS No.: 76938-92-6
M. Wt: 190.31 g/mol
InChI Key: LWOXTOGNUNDUMJ-UHFFFAOYSA-N
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Description

6-Ethylthio-4-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2S It is characterized by the presence of an ethylthio group, a hydroxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylthio-4-hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a catalyst. The reaction typically occurs under basic conditions, often using a nitrogen-containing base catalyst . This method is advantageous due to its simplicity and the ability to recycle the catalyst, making it environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethylthio-4-hydroxy-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

6-Ethylthio-4-hydroxy-2-heptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethylthio-4-hydroxy-2-heptanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylthio-4-hydroxy-2-heptanone is unique due to the presence of both an ethylthio group and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

76938-92-6

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

6-ethylsulfanyl-4-hydroxyheptan-2-one

InChI

InChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3

InChI Key

LWOXTOGNUNDUMJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)CC(CC(=O)C)O

Origin of Product

United States

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